molecular formula C23H22N2O4 B10989200 methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B10989200
M. Wt: 390.4 g/mol
InChI Key: DFWHBVVLHINIBA-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure features a pyrrole ring with substituents that enhance its biological activity. The presence of the methoxyphenyl and indole groups are particularly notable for their roles in modulating biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In vitro studies have shown that the compound exhibits:

  • Inhibition of cell proliferation : The compound has demonstrated inhibitory effects on the growth of cancer cell lines such as A431 and Jurkat cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Kinases : Similar compounds have been noted to inhibit key kinases involved in cell cycle regulation, such as CDK4, which is critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureInfluence on Activity
Methoxy GroupEnhances lipophilicity and cellular uptake.
Indole SubstituentContributes to interaction with biological targets through π-stacking.
Pyrrole RingEssential for maintaining the structural integrity necessary for biological activity.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound against human melanoma cells. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that further exploration into the molecular mechanisms was warranted to fully understand its potential as an anticancer agent .

Study 2: Kinase Inhibition

Another research effort focused on the kinase inhibitory properties of related compounds within the same class. It was found that modifications in the phenyl ring significantly affected kinase binding affinity, suggesting that similar modifications could enhance the activity of this compound against specific cancer types .

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C23H22N2O4/c1-12-8-9-17-16(10-12)19(22(26)25-17)20-18(23(27)29-4)13(2)24-21(20)14-6-5-7-15(11-14)28-3/h5-11,19,24H,1-4H3,(H,25,26)

InChI Key

DFWHBVVLHINIBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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